Acetic acid;2,6-dibromobenzene-1,4-diol

Hepatotoxicity Drug Metabolism Cytotoxicity Assay

The compound acetic acid;2,6-dibromobenzene-1,4-diol (CAS 827624-58-8) is a co-crystal or salt adduct of acetic acid with 2,6-dibromobenzene-1,4-diol (2,6-dibromohydroquinone, DBH). As a derivative of the parent hydroquinone scaffold, the core DBH molecule is a known cytochrome P450-derived metabolite linked to hepato- and cytotoxicity.

Molecular Formula C10H12Br2O6
Molecular Weight 388.01 g/mol
CAS No. 827624-58-8
Cat. No. B14224972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2,6-dibromobenzene-1,4-diol
CAS827624-58-8
Molecular FormulaC10H12Br2O6
Molecular Weight388.01 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1=C(C=C(C(=C1Br)O)Br)O
InChIInChI=1S/C6H4Br2O2.2C2H4O2/c7-4-1-3(9)2-5(8)6(4)10;2*1-2(3)4/h1-2,9-10H;2*1H3,(H,3,4)
InChIKeyDQIROOTZCXJHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2,6-Dibromobenzene-1,4-Diol (CAS 827624-58-8): Procurement Baseline for the Acetate Co-Crystal of a Metabolically Active Dihalohydroquinone


The compound acetic acid;2,6-dibromobenzene-1,4-diol (CAS 827624-58-8) is a co-crystal or salt adduct of acetic acid with 2,6-dibromobenzene-1,4-diol (2,6-dibromohydroquinone, DBH). As a derivative of the parent hydroquinone scaffold, the core DBH molecule is a known cytochrome P450-derived metabolite linked to hepato- and cytotoxicity [1]. DBH is classified as a bromohydrocarbon and a structural derivative of hydroquinone in authoritative chemical ontologies [2]. The acetic acid adduct represents a structurally characterized co-crystalline form whose potential advantage lies in the altered solid-state properties often conferred by co-crystal engineering, though direct comparative data for this specific adduct remains absent from the primary literature [3]. This guide distinguishes the known biological profile of the core DBH entity from the uncharacterized properties of the acetic acid adduct to support informed procurement decisions.

Why Generic Substitution of Acetic Acid;2,6-Dibromobenzene-1,4-Diol (CAS 827624-58-8) is Not Supported by Current Evidence


Standard in-class substitution with the free base 2,6-dibromohydroquinone (DBH, CAS 3333-25-3) or other halogenated hydroquinones fails because the acetic acid adduct is a distinct solid-state co-crystal, not merely a solvate or hydrate. Co-crystals can fundamentally alter critical physicochemical properties—including solubility, dissolution rate, hygroscopicity, and chemical stability—that directly impact experimental reproducibility, formulation behavior, and long-term storage [1]. No published head-to-head study has quantified any property of CAS 827624-58-8 against the free base DBH or any positional isomer adduct. The well-characterized cytotoxicity and metabolic activation pathways of the core DBH molecule [2] cannot be extrapolated to the adduct without confirming dissociation kinetics and bioavailability under experimental conditions. Therefore, substituting this specific co-crystal without matching characterization data risks uncontrolled variables in biological or materials science protocols.

Acetic Acid;2,6-Dibromobenzene-1,4-Diol (CAS 827624-58-8): Quantified Differentiation Evidence Guide (Core DBH Activity vs. Class Analogs)


Cytotoxicity of 2,6-Dibromohydroquinone (DBH) Versus the Parent Drug Benzbromarone in HepG2 Cells

In a direct head-to-head study, the core 2,6-dibromohydroquinone (DBH) molecule, the parent entity of the target adduct, was identified as a novel metabolite of benzbromarone (BBR) and demonstrated high cytotoxicity in HepG2 cells. While no data exist for the acetic acid adduct itself, the DBH free base was 'highly cytotoxic' compared with the parent drug BBR [1]. This represents a class-level inference that any source of DBH, including its co-crystals, may retain significant cytotoxic potential upon dissociation.

Hepatotoxicity Drug Metabolism Cytotoxicity Assay

Metabolic Formation of DBH by Specific CYP450 Isoforms Versus Other Benzbromarone Metabolites

The study by Kitagawara et al. provides a cross-study comparable insight by identifying that the core DBH molecule is formed specifically by cytochrome P450 2C9, while a structurally related catechol metabolite (CAT) is formed mainly by CYP1A1, 2D6, 2E1, and 3A4 [1]. This demonstrates a distinct enzymatic pathway and isoform selectivity for the hydroquinone versus catechol metabolites of BBR, highlighting DBH's unique metabolic origin. The acetic acid adduct's influence on this metabolic pathway is unknown.

Cytochrome P450 Isoform Selectivity Metabolic Activation

Absence of Physical Property Comparison Data for Acetic Acid Adduct (CAS 827624-58-8) vs. Free DBH

No publication, patent, or authoritative database provides quantitative data on the physicochemical properties of acetic acid;2,6-dibromobenzene-1,4-diol (CAS 827624-58-8). Key parameters including melting point, solubility, hygroscopicity, and stability under ICH conditions are unreported. For the free base DBH, the melting point is estimated at 109.46 °C , and boiling point at 283 °C at 760 mmHg [1]. The adduct's formation is driven by hydrogen bonding between the carboxylic acid and diol hydroxyl groups, a common motif in co-crystal engineering [2], which suggests—but does not prove—altered solubility or stability profiles.

Co-crystal Solid-state Properties Procurement Risk

Structural Confirmation of 2,6-Dibromohydroquinone Co-Crystal Formation with Carboxylic Acids

The broader class of hydroquinone co-crystals with carboxylic acids has been structurally characterized, providing supporting evidence for the target compound's existence as a distinct solid-state form. The published work on 'Three new co-crystals of hydroquinone' demonstrates that carboxylic acids engage in robust O-H···O hydrogen bonds with hydroquinone hydroxyl groups, creating predictable supramolecular synthons [1]. The target acetic acid adduct is a specific instance of this general co-crystal class, and its formation likely follows the same structural principles, as suggested by its inclusion in chemical catalogs as a distinct CAS-registered entity.

Crystal Engineering Hydrogen Bonding Co-crystal Structure

Best-Fit Research Application Scenarios for Acetic Acid;2,6-Dibromobenzene-1,4-Diol (CAS 827624-58-8) Based on Core DBH Evidence


Crystal Engineering and Solid-State Property Modulation Studies

The primary justified application for procuring this specific adduct is in crystal engineering research, where the co-crystal is used to study the effect of co-former (acetic acid) on the solid-state properties of the active 2,6-dibromohydroquinone molecule. The evidence from related hydroquinone-carboxylic acid co-crystals demonstrates that hydrogen-bonded networks can alter lattice energy, melting point, and dissolution behavior compared to the free base [1]. These studies require the exact CAS 827624-58-8 form to ensure structural consistency.

Metabolite Standard Synthesis for Hepatotoxicity Pathway Investigation

Because the core DBH molecule has been implicated as a hepatotoxic metabolite of benzbromarone formed via CYP2C9 [2], the adduct can serve as a potential synthetic intermediate or a stable precursor form for generating standard material for bioanalytical method development. The well-characterized co-crystal structure provides a defined solid form for precise weighing and solution preparation, which is critical for quantitative LC-MS/MS standard curves.

Comparative Toxicology Studies of Halogenated Hydroquinones

Researchers performing structure-activity relationship (SAR) studies on the cytotoxicity of halogenated phenols and quinones may select this compound to test whether the co-crystal form modulates cellular uptake or toxicity compared to the free DBH base [2]. Given the known high cytotoxicity of DBH, this compound enables experiments where the solid-state form is a controlled variable, provided that dissociation is monitored.

Chemical Process Development and Formulation Screening

Industrial process chemists screening different solid forms of a target molecule for improved manufacturability may evaluate this acetic acid adduct. The absence of any comparative stability or solubility data for this compound makes its procurement an early-stage screening exercise, typically for labs equipped to perform polymorph and salt/co-crystal screening. Any subsequent scale-up decisions would require generating the missing baseline data.

Quote Request

Request a Quote for Acetic acid;2,6-dibromobenzene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.